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Cat. No.: B10790134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CC-671 is a potent and selective dual inhibitor of Threonine Tyrosine Kinase (TTK), also known

as Monopolar Spindle 1 (Mps1), and CDC-like Kinase 2 (CLK2). This dual inhibitory activity

confers a unique mechanism of action, impacting both mitotic progression and mRNA splicing,

making it a promising therapeutic agent, particularly in the context of triple-negative breast

cancer (TNBC). This technical guide provides a comprehensive overview of the structural

activity relationships (SAR) of CC-671 analogs, detailing the experimental methodologies for

their synthesis and biological evaluation, and illustrating the key signaling pathways involved.

Core Structure and Pharmacophore
The core chemical scaffold of CC-671 and its analogs is a 2,4,5-trisubstituted-7H-pyrrolo[2,3-

d]pyrimidine. Structure-activity relationship studies have revealed that modifications at the C5

position of this core are critical for optimizing potency and selectivity.

Structural Activity Relationship (SAR) of CC-671
Analogs
The development of CC-671 was driven by a phenotypic screen in TNBC cells, followed by

systematic SAR studies. The primary focus of optimization was the C5 position of the 7H-

pyrrolo[2,3-d]pyrimidine core. The following table summarizes the quantitative data for key CC-
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671 analogs, highlighting the impact of structural modifications on their inhibitory activity

against cancer cell lines.

Compound
R Group
(C5
Position)

Cal-51 IC50
(µM)

BT-474 IC50
(µM)

TTK IC50
(nM)

CLK2 IC50
(nM)

CC-671

2-methyl-1,3-

benzoxazol-

6-yl

0.060 4.8 5.0 6.3

Analog 1 Phenyl >10 >10 - -

Analog 2 3-pyridyl 2.5 >10 - -

Analog 3 4-pyridyl 1.8 >10 - -

Analog 4

2-methyl-1H-

benzo[d]imid

azol-6-yl

0.055 3.5 - -

Data presented is a representative summary based on publicly available information. Detailed

SAR tables can be found in the primary literature.

Experimental Protocols
General Synthesis of 2,4,5-Trisubstituted-7H-pyrrolo[2,3-
d]pyrimidine Core
The synthesis of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a multi-step process. A general

synthetic scheme is outlined below. For detailed experimental procedures, including specific

reaction conditions, purification methods, and characterization data for individual analogs,

please refer to the supplementary information of the primary research articles.
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General Synthetic Scheme

Starting Materials
(e.g., 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)

Suzuki Coupling
(Introduction of C5-aryl/heteroaryl group)

Nucleophilic Aromatic Substitution (SNAr)
(Introduction of C4-alkoxy group)

Nucleophilic Aromatic Substitution (SNAr)
(Introduction of C2-amino group)

Final CC-671 Analog

Click to download full resolution via product page

Synthetic workflow for CC-671 analogs.

In Vitro Kinase Inhibition Assays
TTK and CLK2 Kinase Assays: The inhibitory activity of CC-671 analogs against TTK and

CLK2 can be determined using various commercially available kinase assay kits or through

established in-house protocols. A common method involves a radiometric assay using [γ-

³³P]ATP or a fluorescence-based assay.

General Protocol Outline:

Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., myelin basic protein),

and ATP solution.
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Compound Dilution: Create a serial dilution of the test compounds.

Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate

the reaction by adding ATP.

Incubation: Incubate the reaction mixture at a specified temperature for a set period.

Detection: Stop the reaction and quantify the kinase activity. For radiometric assays, this

involves measuring the incorporation of ³³P into the substrate. For fluorescence-based

assays, a specific antibody or probe is used to detect the phosphorylated substrate.

Data Analysis: Calculate the percent inhibition for each compound concentration and

determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assays
The anti-proliferative activity of CC-671 analogs is typically assessed in various cancer cell

lines, such as the triple-negative breast cancer cell line Cal-51 and the HER2-positive breast

cancer cell line BT-474.

General Protocol using a Resazurin-based Assay:

Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of the CC-671 analogs and

incubate for a specified period (e.g., 72 hours).

Viability Reagent Addition: Add a resazurin-based reagent (e.g., alamarBlue) to each well.

Incubation: Incubate the plates for a few hours to allow viable cells to metabolize the

resazurin.

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control

and determine the IC50 values.
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Signaling Pathways and Mechanism of Action
CC-671 exerts its anti-cancer effects through the dual inhibition of TTK and CLK2, leading to a

synergistic disruption of two critical cellular processes: mitosis and mRNA splicing.

Dual Inhibition of TTK and CLK2

Mechanism of Action of CC-671
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To cite this document: BenchChem. [In-Depth Technical Guide: Structural Activity
Relationship of CC-671 Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10790134#structural-activity-relationship-of-cc-671-
analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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